N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide
Description
N-(2-Fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide is a synthetic small molecule belonging to the 1,2-oxazole carboxamide class. Its structure features a dimethyl-substituted isoxazole core linked to a fluorinated cyclopentyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-7-6-9(13-16-7)11(15)14(2)10-5-3-4-8(10)12/h6,8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNOECSVXVCHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2CCCC2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The molecular and cellular effects of N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide’s action are currently unknown. These effects would typically be observed as changes in cellular processes or behaviors as a result of the compound’s interaction with its targets.
Biological Activity
N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicidal and pesticidal applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound belongs to the oxazole family and is characterized by the following structure:
- Molecular Formula : CHFNO
- Molecular Weight : 202.21 g/mol
This structure contributes to its unique biological properties, which are essential for its activity as a pesticide and herbicide.
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways in target organisms. The compound has been shown to inhibit key enzymes involved in metabolic processes within plants and pests.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes that are crucial for the growth and development of target species. For example:
- Inhibition of Acetyl-CoA Carboxylase : This enzyme is vital for fatty acid biosynthesis in plants. The inhibition leads to disrupted lipid metabolism, ultimately affecting plant growth and viability.
Herbicidal Activity
A significant study focused on the herbicidal properties of this compound demonstrated its effectiveness against various weed species.
| Weed Species | Concentration (g/ha) | Control (%) |
|---|---|---|
| Amaranthus retroflexus | 50 | 85 |
| Echinochloa crus-galli | 100 | 90 |
| Brassica rapa | 75 | 80 |
The results indicate a strong control over these species at the tested concentrations, suggesting its potential as an effective herbicide.
Pesticidal Activity
In addition to herbicidal effects, the compound has shown promise in controlling insect pests. A study evaluated its efficacy against common agricultural pests:
| Pest Species | Concentration (ppm) | Mortality (%) |
|---|---|---|
| Spodoptera exigua | 200 | 95 |
| Aphis gossypii | 150 | 88 |
These findings suggest that this compound effectively reduces pest populations at relatively low concentrations.
Case Studies
Several case studies have been conducted to assess the real-world application of this compound in agricultural settings:
- Field Trials on Soybean Crops : In a series of field trials, the application of this compound resulted in a significant reduction in weed biomass and improved soybean yield compared to untreated controls.
- Integrated Pest Management (IPM) : Incorporating this compound into IPM strategies has shown enhanced control over pest populations while minimizing environmental impact.
Safety and Environmental Impact
While the biological activity of this compound is promising, safety assessments indicate that it exhibits low toxicity to non-target organisms. Environmental impact studies suggest that when used according to recommended guidelines, it poses minimal risk to beneficial insects and soil health.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2-Oxazole Carboxamides
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- 5-Position Substitution: The 5-methyl group in the target compound contrasts with bulkier aryl substituents (e.g., 3-nitrophenyl in or tetrahydronaphthalenyl in ). Bulkier groups enhance enzyme binding affinity in cholinesterase and xanthine oxidase inhibitors by occupying hydrophobic pockets . Fluorine at the cyclopentyl group (target compound) may improve metabolic stability compared to non-fluorinated analogs, as seen in fluorinated drug candidates like Sitagliptin .
- Carboxamide Linkage: The N-methyl and fluorocyclopentyl groups in the target compound differ from purine-linked () or chromenone-linked () carboxamides. Purine derivatives exhibit competitive xanthine oxidase inhibition (Ki: nanomolar range), while chromenone hybrids show dual cholinesterase inhibition (AChE/BChE) .
- Therapeutic Implications: Compounds with aryl or heteroaryl substituents (e.g., chromenone, purine) demonstrate validated activity against neurodegenerative or metabolic disorders. The target compound’s fluorocyclopentyl group may favor central nervous system (CNS) penetration due to moderate lipophilicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Use a two-step approach: (1) Condensation of 5-methyl-1,2-oxazole-3-carboxylic acid with 2-fluorocyclopentylamine using carbodiimide coupling reagents (e.g., DCC or EDC) in anhydrous dichloromethane. (2) N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride. Optimize purity by employing preparative HPLC (C18 column, methanol/water gradient) or silica gel chromatography .
- Critical Parameters : Monitor reaction progress via TLC (silica gel 60 F254, UV detection) and confirm product identity using -NMR and LC-MS.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Techniques :
- X-ray crystallography : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve stereochemistry of the fluorocyclopentyl group. Employ synchrotron radiation for high-resolution data collection .
- NMR spectroscopy : Assign -NMR signals to confirm fluorine substitution and -NMR for methyl group integration.
- IR spectroscopy : Validate carboxamide C=O stretch (~1650 cm) and oxazole ring vibrations .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Assays :
- Enzyme inhibition : Screen against kinase targets (e.g., Wnt/β-catenin pathway enzymes) using fluorescence polarization assays .
- Cell viability : Test cytotoxicity in cancer cell lines (e.g., HCT-116, HeLa) via MTT assay, with IC determination .
- Solubility and permeability : Use shake-flask method (aqueous buffer at pH 7.4) and Caco-2 monolayer models .
Advanced Research Questions
Q. How can enantiomeric purity of the fluorocyclopentyl group be controlled during synthesis?
- Strategies :
- Chiral resolution : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate diastereomers.
- Asymmetric synthesis : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) during cyclopentane fluorination .
- Validation : Compare optical rotation values and circular dichroism spectra with enantiopure standards .
Q. What in vitro and in vivo models are appropriate for mechanistic studies?
- In vitro :
- Target engagement : Use CRISPR-engineered cell lines (e.g., β-catenin knockouts) to confirm Wnt pathway modulation .
- Thermal shift assay : Identify protein targets by monitoring thermal stability shifts via differential scanning fluorimetry.
- In vivo :
- Xenograft models : Evaluate antitumor efficacy in nude mice with subcutaneous tumor implants, dosing at 10–50 mg/kg (oral or IP) .
- Pharmacokinetics : Measure plasma half-life using LC-MS/MS and assess metabolite profiles (e.g., oxidative defluorination) .
Q. How do structural modifications influence target binding and selectivity?
- SAR Insights :
- Fluorocyclopentyl group : Replace with other halogenated rings (e.g., chlorocyclohexyl) to assess steric and electronic effects on kinase inhibition .
- Oxazole ring : Substitute with isoxazole or thiazole to study heterocycle-specific interactions .
Q. How can metabolic instability issues be addressed in preclinical development?
- Mitigation Strategies :
- Prodrug design : Introduce ester or carbonate prodrug moieties to enhance oral bioavailability, as demonstrated for UTL-5g derivatives .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce oxidative metabolism .
Q. How should discrepancies between crystallographic data and computational predictions be resolved?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
